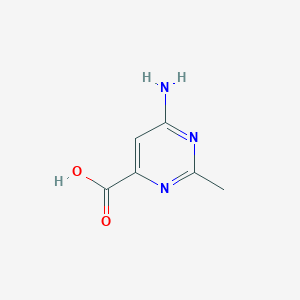

6-Amino-2-methylpyrimidine-4-carboxylic acid

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Research

The pyrimidine ring is a fundamental component of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids (DNA and RNA). wikipedia.org Beyond their biological roles, synthetic pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities. medwinpublishers.com This has led to the development of numerous drugs containing the pyrimidine core, highlighting its status as a "privileged scaffold" in medicinal chemistry. The versatility of the pyrimidine ring allows for a wide range of chemical modifications, enabling the fine-tuning of its physicochemical and biological properties.

Rationale for Investigation of 6-Amino-2-methylpyrimidine-4-carboxylic acid

The investigation into this compound is driven by the established biological significance of related aminopyrimidine-carboxylic acid derivatives. The presence of both an amino group and a carboxylic acid group on the pyrimidine ring provides multiple points for chemical modification and the formation of various derivatives. These functional groups can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to biological targets. The methyl group at the 2-position can also influence the compound's electronic properties and steric profile. Research into analogous compounds has revealed potential applications in various therapeutic areas, providing a strong impetus for the synthesis and characterization of this specific molecule to explore its unique chemical and potential biological properties.

Historical Context of Aminopyrimidine-carboxylic Acid Studies

The history of pyrimidine chemistry dates back to the 19th century, with the first synthesis of a pyrimidine derivative, barbituric acid, reported in 1879. wikipedia.org The systematic study of pyrimidines began in 1884. wikipedia.org Early research into aminopyrimidine-carboxylic acids was often linked to the study of nucleic acids and their components. In 1942, the synthesis of derivatives of pyrimidine-5-carboxylic acid was reported, indicating an early interest in this class of compounds. acs.org Over the decades, research has expanded significantly, driven by the discovery of the diverse biological activities of pyrimidine derivatives. The development of advanced analytical techniques, such as X-ray crystallography and NMR spectroscopy, has allowed for detailed characterization of these molecules, furthering our understanding of their structure-activity relationships. Modern research continues to build on this historical foundation, exploring new synthetic methodologies and applications for aminopyrimidine-carboxylic acids and their derivatives.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 6630-66-6 | C6H7N3O2 | 153.14 | Not available |

| 2-Amino-4-chloro-6-methylpyrimidine | 5600-21-5 | C5H6ClN3 | 143.57 | 183-186 |

| 4-Amino-2-methylpyrimidine-5-carboxylic acid | 769-52-8 | C6H7N3O2 | 153.14 | Not available |

| 2-Amino-4,6-dimethylpyrimidine | 767-15-7 | C6H9N3 | 123.16 | 151-153 |

Research Findings on Aminopyrimidine Carboxylic Acids

Research on aminopyrimidine carboxylic acids and their derivatives has yielded a wealth of information regarding their synthesis and structural features. Studies have shown that these compounds can be synthesized through various routes, often involving the condensation of amidines with β-dicarbonyl compounds or their equivalents.

The crystal structures of several aminopyrimidine-carboxylic acid derivatives have been determined, revealing intricate networks of hydrogen bonds and other intermolecular interactions. acs.orgresearchgate.net For instance, the interaction between the carboxylic acid group and the amino and pyrimidine nitrogen atoms often leads to the formation of robust supramolecular synthons. acs.orgresearchgate.net These structural insights are crucial for understanding the solid-state properties of these compounds and for designing new materials with desired characteristics.

Spectroscopic analysis, including 1H NMR, has been instrumental in characterizing these molecules. For example, in the 1H NMR spectrum of 2-amino-6-aryl-4-(2-furanyl) pyrimidines, the amino protons typically appear as a singlet in the range of 5.1-5.3 ppm. semanticscholar.org

While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader class of aminopyrimidine derivatives has been investigated for a wide range of applications, including their use as β-glucuronidase inhibitors. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-3-8-4(6(10)11)2-5(7)9-3/h2H,1H3,(H,10,11)(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKKLGFTXYTXPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733612 | |

| Record name | 6-Amino-2-methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933704-01-9 | |

| Record name | 6-Amino-2-methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Routes to 6-Amino-2-methylpyrimidine-4-carboxylic acid

The synthesis of the this compound core can be achieved through several established and modern methodologies, including direct ring formation, modification of existing pyrimidine (B1678525) structures, and convergent multicomponent strategies.

The most classical and direct route to the pyrimidine ring system involves the cyclocondensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a guanidine (B92328) or amidine derivative. For the target molecule, this typically involves the reaction of guanidine with a β-keto ester that possesses the required methyl and carboxylate functionalities. A common strategy is the reaction between guanidine and an ethyl acetoacetate (B1235776) derivative. For instance, the synthesis of the closely related 2-amino-4-hydroxy-6-methylpyrimidine (B160893) is achieved by reacting guanidine hydrochloride with ethyl acetoacetate in the presence of a base like sodium ethoxide. A similar principle can be applied using a more substituted β-dicarbonyl precursor, such as ethyl acetylpyruvate, to directly install the C4-carboxylic acid moiety upon cyclization with guanidine. researchgate.net

An alternative and highly versatile approach involves the synthesis of a substituted pyrimidine precursor followed by functional group interconversion to yield the final carboxylic acid. This strategy allows for the construction of the core ring with more accessible starting materials, followed by late-stage modifications.

Two common precursor routes are:

Hydrolysis of a Nitrile Precursor : The synthesis can commence from 2-amino-6-methylpyrimidine-4-carbonitrile. The nitrile group can be readily hydrolyzed to a carboxylic acid under either acidic or basic conditions. ekb.eg Typically, this involves heating the nitrile under reflux with an aqueous acid (e.g., HCl) or a base (e.g., NaOH). researchgate.net This method is advantageous as the nitrile precursor can often be synthesized with high regioselectivity.

Saponification of an Ester Precursor : Another viable route begins with the corresponding ester, ethyl 6-amino-2-methylpyrimidine-4-carboxylate. The ester can be synthesized and then hydrolyzed to the carboxylic acid. This final saponification step is generally a high-yielding reaction, carried out by heating the ester with an aqueous base, such as sodium hydroxide, followed by acidic workup to protonate the carboxylate salt. researchgate.netdrugbank.com

Modern synthetic chemistry often employs multicomponent reactions (MCRs) to build molecular complexity in a single step. Pyrimidine synthesis is amenable to such strategies, often inspired by the Biginelli reaction. nih.gov A relevant approach involves the one-pot, three-component condensation of an α-cyanoketone, a carboxaldehyde, and a guanidine derivative. This reaction proceeds through a sequence of condensation, nucleophilic addition, and cyclization, followed by spontaneous aromatization to yield highly substituted 2-aminopyrimidines. nih.gov While the classic Biginelli reaction yields dihydropyrimidines, modifications allow for the synthesis of fully aromatic pyrimidine systems, providing a convergent and efficient route to scaffolds structurally similar to the target compound. nih.gov

Derivatization Strategies and Functionalization Reactions of this compound

The title compound possesses two primary sites for functionalization: the carboxylic acid group and the exocyclic amino group. Each can be selectively targeted to produce a wide array of derivatives.

The carboxylic acid at the C4 position is a versatile handle for derivatization, primarily through esterification and amide bond formation.

Esterification : The compound can undergo Fischer esterification when treated with an alcohol (e.g., methanol (B129727), ethanol) in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction is typically performed using the alcohol as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com Another mild method for preparing methyl esters involves the use of trimethylchlorosilane in methanol at room temperature. nih.gov

Amide Coupling : The formation of amides is a crucial transformation. This is achieved by activating the carboxylic acid and then reacting it with a primary or secondary amine. A host of modern coupling reagents are effective for this purpose, especially given that aminopyrimidines can be electron-deficient. nih.gov Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are commonly employed to facilitate these couplings in aprotic solvents like DMF or DCM, often with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). mychemblog.comfishersci.co.ukcommonorganicchemistry.com

Table 1: Representative Reactions at the Carboxylic Acid Moiety

| Derivative Type | Reagents and Conditions | General Product Structure |

|---|---|---|

| Methyl Ester | Methanol (MeOH), H₂SO₄ (cat.), Reflux | 6-Amino-2-methylpyrimidine-4-carboxylate (Methyl) |

| Ethyl Ester | Ethanol (EtOH), TsOH (cat.), Reflux | 6-Amino-2-methylpyrimidine-4-carboxylate (Ethyl) |

The exocyclic amino group at the C2 position behaves as a typical, albeit somewhat deactivated, aromatic amine and can undergo acylation and alkylation reactions.

Acylation : The amino group can be acylated using acylating agents such as acid chlorides or anhydrides. For example, reaction with acetyl chloride or acetic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine, yields the corresponding N-acetyl derivative. nih.govias.ac.in This reaction is a common method for protecting the amino group or for synthesizing amide-containing derivatives. impactfactor.org

Alkylation : N-alkylation of the 2-amino group can be achieved using alkyl halides, such as benzyl (B1604629) bromide, in the presence of a base. researchgate.net However, regioselectivity can be a challenge, as alkylation can sometimes occur on the ring nitrogen atoms. More modern methods, such as "hydrogen-borrowing" catalysis using iridium or ruthenium complexes, allow for the direct N-alkylation of 2-aminopyrimidines with alcohols, offering a more atom-economical and environmentally friendly alternative. monash.edu

Table 2: Representative Reactions at the Amino Group

| Derivative Type | Reagents and Conditions | General Product Structure |

|---|---|---|

| N-Acetyl Derivative | Acetic Anhydride (Ac₂O), Pyridine | N-(2-Methyl-4-carboxy-pyrimidin-6-yl)acetamide |

| N-Chloroacetyl Derivative | Chloroacetyl chloride, Benzene, RT | 6-(2-Chloroacetamido)-2-methylpyrimidine-4-carboxylic acid |

| N-Benzyl Derivative | Benzyl bromide (BnBr), Base (e.g., K₂CO₃) | 6-(Benzylamino)-2-methylpyrimidine-4-carboxylic acid |

| N-Alkyl Derivative (from alcohol) | Alcohol (R-CH₂OH), [Cp*IrCl₂]₂ catalyst, Base | 6-(Alkylamino)-2-methylpyrimidine-4-carboxylic acid |

Electrophilic and Nucleophilic Substitutions on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it generally resistant to electrophilic aromatic substitution, which typically requires electron-rich aromatic systems. researchgate.netwikipedia.org However, the reactivity of the this compound ring is modulated by its substituents. The amino group at the C-6 position is an activating group, donating electron density to the ring, while the carboxylic acid group at C-4 and the ring nitrogens are deactivating. This electronic interplay directs the regioselectivity of substitution reactions.

Electrophilic Substitution

Electrophilic attack on the pyrimidine ring of this compound is challenging but can be achieved under specific conditions, primarily at the C-5 position. This position is activated by the adjacent C-6 amino group and is the most electron-rich carbon atom in the ring.

Halogenation: Direct halogenation of aminopyrimidines, such as chlorination or bromination, has been shown to occur at the C-5 position. google.com For instance, the halogenation of 2-aminopyrimidine (B69317) in an aqueous solution can be improved by conducting the reaction in the presence of carbonates, oxides, or phosphates of metals like calcium, barium, or magnesium, leading to higher yields of the 5-halogenated product. google.com This suggests a viable route for the synthesis of 5-halo-6-amino-2-methylpyrimidine-4-carboxylic acid.

Nitrosation: A notable electrophilic substitution is C-nitrosation. Aminopyrimidine derivatives can undergo selective C(5)-nitrosation when treated with reagents like isoamyl nitrite (B80452) in DMSO under neutral conditions. elsevierpure.com This reaction provides a pathway to 5-nitroso derivatives, which are valuable intermediates for the synthesis of other functionalized pyrimidines or fused heterocyclic systems. elsevierpure.com

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com In the case of aminopyrimidines, the attack is directed to the C-5 position due to the stabilizing effect of the amino group on the adjacent carbocation.

Nucleophilic Substitution

Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for functionalizing the pyrimidine ring, especially when a good leaving group, such as a halogen, is present. mdpi.com A common synthetic strategy involves starting with a halogenated precursor, for example, 6-chloro-2-methylpyrimidine-4-carboxylic acid. The chlorine atom can be displaced by a variety of nucleophiles.

Amination: The chloro group at the C-6 position is readily substituted by primary or secondary amines. mdpi.com This reaction is a cornerstone for building libraries of 6-aminopyrimidine derivatives. For example, 2-amino-4,6-dichloropyrimidine (B145751) reacts with various amines, typically in the presence of a base like triethylamine, to afford mono- or di-substituted products. mdpi.com

Alkoxylation: Alkoxides can also displace a halogen atom on the pyrimidine ring. In some cases, unexpected solvolysis reactions can occur where the solvent (e.g., ethanol) acts as the nucleophile, leading to the formation of an alkoxy-substituted pyrimidine. mdpi.com

The SNAr mechanism on chloropyrimidines proceeds via a two-step addition-elimination process. The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, yielding the substituted product. The presence of electron-withdrawing groups (like the ring nitrogens and the carboxylic acid) stabilizes the Meisenheimer complex, facilitating the reaction.

Transformations Leading to Fused Heterocyclic Systems

This compound and its derivatives are valuable precursors for the synthesis of a variety of fused heterocyclic systems. The amino group at C-6 and the adjacent C-5 carbon atom constitute a reactive unit that can undergo cyclocondensation reactions with bifunctional reagents to form a new ring fused to the pyrimidine core. researchgate.netrsc.org This approach is widely used to construct bicyclic systems with significant biological and pharmaceutical relevance.

Synthesis of Pyrrolo[2,3-d]pyrimidines

The pyrrolo[2,3-d]pyrimidine scaffold, often referred to as 7-deazapurine, is a key structure in many biologically active compounds. A common synthetic route involves the reaction of a 6-aminopyrimidine with a molecule containing a two-carbon unit that can react with both the C-6 amino group and the C-5 position.

Multicomponent Reactions: One-pot, multicomponent reactions provide an efficient way to construct these systems. For example, the reaction of 6-amino-1,3-dimethyluracil (B104193) (a related 6-aminopyrimidine derivative) with arylglyoxals and barbituric acid derivatives can yield polyfunctionalized pyrrolo[2,3-d]pyrimidines. scielo.org.mxnih.gov These reactions often proceed through an initial condensation at the amino group, followed by an intramolecular cyclization involving the C-5 position. nih.govtandfonline.com

From Halogenated Precursors: Another strategy starts with a 4-chloro-6-aminopyrimidine derivative. The chloro group can be displaced by a nucleophile that carries a functional group capable of subsequent cyclization. For instance, reaction with compounds like diethyl malonate, followed by reduction of a nitro group at C-5 and subsequent cyclization, leads to the formation of the pyrrolo[3,2-d]pyrimidine ring system. rsc.org

Table 1: Examples of Reagents for Pyrrolo[2,3-d]pyrimidine Synthesis

| Starting Pyrimidine | Reagent(s) | Fused System | Reference(s) |

| 6-Amino-1,3-dimethyluracil | Arylglyoxals, Barbituric acid derivatives | Pyrrolo[2,3-d]pyrimidine | scielo.org.mx, nih.gov |

| 2,6-Diaminopyrimidin-4(3H)-one | Arylglyoxal, Aniline | Pyrrolo[2,3-d]pyrimidin-4-one | nih.gov |

| 4-Chloro-6-methylamino-5-nitropyrimidine | Diethyl malonate, followed by reduction and cyclization | Pyrrolo[3,2-d]pyrimidine | rsc.org |

Synthesis of Pyrimido[4,5-d]pyrimidines

The pyrimido[4,5-d]pyrimidine (B13093195) core is another important heterocyclic system that can be synthesized from 6-aminopyrimidine precursors. The construction of the second pyrimidine ring typically involves reagents that provide a N-C-N fragment.

From Aminocarbonitriles: A versatile method starts with 4-aminopyrimidine-5-carbonitriles. The amino group and the adjacent nitrile group can react with various one-carbon reagents. For instance, heating a 4-aminopyrimidine-5-carbonitrile (B127032) with triethyl orthoformate and then treating with an amine can lead to the formation of substituted pyrimido[4,5-d]pyrimidines. mdpi.com

Cyclocondensation Reactions: 6-Aminopyrimidines can undergo cyclocondensation with reagents like urea (B33335) or formic acid. researchgate.netrsc.org For example, prolonged heating of 6-aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile derivatives with formic acid can afford pyrimido[4,5-d]pyrimidin-4-ones. researchgate.net Multicomponent reactions involving 6-aminouracils, aryl aldehydes, and urea also yield tetrahydropyrimido[4,5-d]pyrimidine derivatives. rsc.org

Table 2: Examples of Reagents for Pyrimido[4,5-d]pyrimidine Synthesis

| Starting Pyrimidine | Reagent(s) | Fused System | Reference(s) |

| 4-Amino-2,6-arylpyrimidine-5-carbonitrile | Triethyl orthoformate, Amines | Pyrimido[4,5-d]pyrimidine | mdpi.com |

| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Aryl aldehydes, Urea | Tetrahydropyrimido[4,5-d]pyrimidine | rsc.org |

| 6-Aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile | Formic acid | Pyrimido[4,5-d]pyrimidine | researchgate.net |

These transformations highlight the utility of this compound as a versatile building block in heterocyclic synthesis, enabling access to complex molecular architectures through controlled substitution and cyclization reactions.

Coordination Chemistry and Metal Complexation of 6 Amino 2 Methylpyrimidine 4 Carboxylic Acid

Ligand Design and Coordination Modes

The coordination behavior of 6-Amino-2-methylpyrimidine-4-carboxylic acid is dictated by the presence and arrangement of its functional groups, which can act as Lewis bases, donating electron pairs to a metal center. The key donor sites are the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylate group.

Role of Carboxylate and Pyrimidine Nitrogen Donor Atoms

The carboxylate group (-COOH) and the two nitrogen atoms within the pyrimidine ring are the primary sites for metal coordination. Upon deprotonation, the carboxylate group (-COO⁻) can coordinate to a metal ion in several ways:

Monodentate: One of the oxygen atoms of the carboxylate group binds to the metal center.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a stable chelate ring.

Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different metal center, leading to the formation of polynuclear complexes or coordination polymers.

The pyrimidine ring contains two nitrogen atoms at positions 1 and 3. Either of these nitrogen atoms can act as a donor, coordinating to a metal ion. The specific nitrogen atom that coordinates can be influenced by steric factors and the electronic environment within the molecule. It is common for ligands containing a pyridine (B92270) or pyrimidine ring to coordinate through the ring nitrogen. For instance, pyridine carboxylates are known to form stable five-membered rings by coordinating to a metal via the carboxylate-O and the pyridine-N donor atoms dergipark.org.tr.

The combination of the carboxylate group and a pyrimidine nitrogen atom allows for the possibility of the ligand acting as a bidentate N,O-chelating agent, forming a stable five- or six-membered ring with the metal ion. This chelation is a common feature in the coordination chemistry of similar ligands, such as picolinic acid and its derivatives . The chelate effect, where a multidentate ligand forms a more stable complex than monodentate ligands, would play a significant role in the stability of such complexes.

Influence of Amino and Methyl Substituents on Coordination Behavior

The amino (-NH₂) and methyl (-CH₃) groups attached to the pyrimidine ring are not typically primary coordination sites, but they can significantly influence the coordination behavior of the ligand through electronic and steric effects.

The amino group is an electron-donating group, which increases the electron density on the pyrimidine ring. This enhanced electron density can increase the basicity of the ring nitrogen atoms, making them stronger donors and potentially leading to the formation of more stable metal complexes. The amino group can also participate in hydrogen bonding, which can play a crucial role in the formation of supramolecular structures in the solid state nih.govnih.gov. While direct coordination of the amino group to a metal is less common, it cannot be entirely ruled out, especially with certain metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various standard synthetic methodologies used in coordination chemistry. The characterization of these complexes would involve a combination of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a wide variety of ligands. The synthesis of transition metal complexes of this compound would typically involve the reaction of a soluble salt of the desired transition metal (e.g., chlorides, nitrates, acetates of Cu(II), Co(II), Ni(II), Zn(II), etc.) with the ligand in a suitable solvent, such as water, ethanol, or a mixture thereof ekb.egmdpi.comresearchgate.net. The reaction conditions, such as pH, temperature, and molar ratio of metal to ligand, would be critical in determining the final product.

For example, the reaction of a transition metal salt with the ligand in a 1:2 molar ratio could potentially lead to the formation of neutral complexes of the type [M(L)₂], where L represents the deprotonated form of this compound. The geometry of such complexes would depend on the coordination number and the electronic configuration of the metal ion, with possibilities including octahedral, tetrahedral, or square planar arrangements ekb.egnih.gov.

The characterization of these complexes would involve techniques such as:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the carboxylate and pyrimidine ring groups upon complexation .

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry around the metal ion.

Elemental Analysis: To determine the empirical formula of the complex.

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex in the solid state.

Based on studies of similar aminopyrimidine and carboxylate-containing ligands, a variety of transition metal complexes with interesting structural and electronic properties could be anticipated mdpi.comacs.org.

Main Group Metal Complexes

Main group metals, such as those from the s-block (e.g., Mg(II), Ca(II)) and p-block (e.g., Al(III), Ga(III), Sn(IV)), also form coordination complexes, although their coordination chemistry is often less extensive than that of transition metals. The synthesis of main group metal complexes of this compound would follow similar procedures to those used for transition metals, typically involving the reaction of a metal salt with the ligand in solution dergipark.org.tr.

The coordination in main group metal complexes is primarily governed by electrostatic interactions and the size of the metal ion. These complexes are often colorless and diamagnetic. The characterization would rely heavily on techniques like IR and NMR spectroscopy, as well as single-crystal X-ray diffraction to elucidate their structures. Given the versatile coordination ability of the ligand, it is plausible that it could form stable complexes with various main group metals, potentially leading to the formation of coordination polymers or discrete molecular structures nih.govresearchgate.net.

Structural Diversity of Coordination Compounds

The multifunctional nature of this compound as a ligand allows for the formation of a wide variety of coordination compounds with diverse structures. The ability of the carboxylate group to act as a bridging ligand, combined with the presence of multiple potential coordination sites on the pyrimidine ring, makes this ligand an excellent candidate for the construction of coordination polymers and metal-organic frameworks (MOFs) acs.org.

The structural diversity can range from simple mononuclear complexes , where a single metal ion is coordinated by one or more ligand molecules, to more complex polynuclear complexes and coordination polymers . In polynuclear complexes, multiple metal centers are bridged by the ligand molecules. In coordination polymers, this bridging extends in one, two, or three dimensions to form infinite networks acs.org.

The formation of these extended structures is often guided by the principles of crystal engineering, where the geometry of the ligand and the coordination preferences of the metal ion are used to direct the assembly of a desired architecture. The amino group, through its ability to form hydrogen bonds, can play a crucial role in linking these coordination networks into higher-dimensional supramolecular assemblies nih.govnih.gov.

The table below summarizes the potential structural diversity based on the coordination modes of the ligand.

Interactive Data Table: Potential Structural Diversity of Coordination Compounds

| Coordination Mode of Ligand | Resulting Structure Type | Potential Dimensionality | Key Interactions |

| Monodentate (N or O donor) | Mononuclear or simple polynuclear | 0D, 1D | Metal-ligand bonds |

| Bidentate Chelating (N,O-donor) | Mononuclear complexes | 0D | Intramolecular chelation |

| Bidentate Bridging (carboxylate) | Coordination polymers | 1D, 2D, 3D | Metal-carboxylate bridges |

| Tridentate (N,N,O-donor) | Mononuclear or polynuclear | 0D, 1D | Multiple chelate rings |

| Combination of modes | Complex networks, MOFs | 2D, 3D | Metal-ligand bonds, H-bonds |

Catalytic Applications of Metal Complexes (Excluding Biological Catalysis)

Currently, there is no available scientific literature detailing the catalytic applications of metal complexes of this compound in non-biological systems.

Supramolecular Chemistry and Crystal Engineering of 6 Amino 2 Methylpyrimidine 4 Carboxylic Acid Architectures

Directed Self-Assembly through Hydrogen Bonding

Hydrogen bonding is the primary directional force governing the self-assembly of 6-Amino-2-methylpyrimidine-4-carboxylic acid. The interplay between its hydrogen bond donors (carboxylic -OH, amino -NH₂) and acceptors (carboxylic C=O, ring nitrogens) leads to the formation of robust and recognizable patterns known as supramolecular synthons.

The interaction between a carboxylic acid and the nitrogen atoms of an amino or pyridine (B92270) group is a highly reliable and extensively studied supramolecular synthon. researchgate.netnih.gov In the case of aminopyrimidine derivatives, the carboxylic acid group can interact with the pyrimidine (B1678525) ring nitrogen and the adjacent amino group to form a stable, cyclic, hydrogen-bonded motif. This interaction, often described with the graph-set notation R²₂(8), is a recurring and robust feature in the crystal structures of aminopyrimidine-carboxylic acid systems. nih.govnih.gov

This heterosynthon involves a pair of hydrogen bonds: one from the carboxylic acid's hydroxyl group to the pyrimidine ring nitrogen (O-H···N) and another from the amino group to the carbonyl oxygen of the carboxylic acid (N-H···O). nih.govnih.gov The reliability of this synthon allows for a high degree of predictability in the co-crystallization of aminopyrimidines with carboxylic acids. researchgate.net The formation of these synthons is a primary driving force for the assembly of the initial structural motifs in these molecular systems. nih.gov

Beyond the primary acid-amino/pyridine synthon, other intermolecular interactions contribute to the formation of extended one-, two-, or three-dimensional networks. researchgate.net These secondary interactions can include:

Base Pairing: Amino-pyrimidine molecules can form centrosymmetric dimers through pairs of N-H···N hydrogen bonds, creating an R²₂(8) homosynthon. researchgate.net

Chain Formation: The primary heterosynthons can be linked into linear chains through additional hydrogen bonds. nih.govnih.gov

π-π Stacking: The aromatic pyrimidine rings can engage in π-π stacking interactions, which help to organize the hydrogen-bonded chains or sheets into more complex three-dimensional architectures. nih.govresearchgate.net

The combination of these varied interactions—strong, directional hydrogen bonds and weaker, non-directional forces like π-π stacking—allows for the construction of diverse and complex supramolecular architectures from a single molecular building block. researchgate.netresearchgate.net

Design and Synthesis of Co-crystals and Organic Salts

The ability of this compound to form robust synthons makes it an excellent candidate for the design of multi-component crystalline solids, such as co-crystals and organic salts. The distinction between a co-crystal and a salt is determined by whether a proton is transferred from the acidic component to the basic component.

When this compound is combined with a co-former that is sufficiently basic, a proton can be transferred from the carboxylic acid group to the co-former, resulting in the formation of an organic salt. A general guideline for predicting salt formation is the ΔpKa rule, which suggests that if the difference between the pKa of the base and the pKa of the acid is greater than 3, proton transfer is highly likely. mdpi.com In such cases, the primary interaction is ionic, supplemented by charge-assisted hydrogen bonds between the newly formed carboxylate and the protonated base. These charge-assisted interactions are particularly strong and directional, leading to highly ordered crystalline structures. nih.gov

Co-crystallization occurs when the molecule and a co-former assemble in a crystal lattice through non-ionic interactions, primarily hydrogen bonding. nih.gov The strategy for forming co-crystals with this compound involves selecting co-formers that have complementary hydrogen bonding sites. Carboxylic acids are common co-formers for aminopyrimidines because they can reliably form the robust R²₂(8) acid-pyridine heterosynthon. nih.govacs.org

The design process involves selecting co-formers where the ΔpKa is small (typically less than 0), favoring a neutral hydrogen bond over proton transfer. mdpi.com By carefully choosing co-formers, it is possible to systematically build a library of co-crystals where the pyrimidine building block is consistently linked via the predictable acid-amino/pyridine synthon. researchgate.netnih.gov

| Interaction Type | Description | Key Feature |

| Co-crystal | Components are neutral; linked by hydrogen bonds. | Relies on robust synthons like R²₂(8). nih.govnih.gov |

| Organic Salt | Proton transfer occurs between components; linked by ionic bonds and charge-assisted H-bonds. | Predicted by ΔpKa > 3. mdpi.com |

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Pyrimidine-4-carboxylate Ligands

The deprotonated form of this compound, 6-amino-2-methylpyrimidine-4-carboxylate, can act as an organic linker in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.com In these structures, the carboxylate group coordinates to metal ions or clusters, while the pyrimidine ring and amino group can offer additional coordination sites or direct the framework's topology through hydrogen bonding.

Research on related ligands, such as pyrimidine-4,6-dicarboxylate (pmdc), demonstrates the versatility of the pyrimidine-carboxylate motif in building extended structures. The pmdc ligand has been used to construct 1D chains, 2D layers, and 3D porous networks with various metal ions, including manganese(II), cadmium(II), zinc(II), and lead(II). researchgate.netnih.govmdpi.com The coordination mode of the carboxylate groups and the geometry of the metal centers are critical in determining the final dimensionality and topology of the framework. researchgate.net The synthesis conditions, such as temperature and solvent, can also significantly influence the final structure. researchgate.net The resulting frameworks often exhibit interesting properties, such as permanent porosity, gas sorption capabilities, and photoluminescence. researchgate.netnih.govmdpi.com

| Framework Component | Role in MOF/Coordination Polymer | Example from Related Systems |

| Metal Ion (Node) | Acts as a coordination center, connecting organic linkers. | Mn(II), Cd(II), Zn(II), Pb(II). researchgate.netnih.govmdpi.com |

| Pyrimidine-4-carboxylate (Linker) | Bridges metal nodes via its carboxylate group to form an extended network. | Pyrimidine-4,6-dicarboxylate forms 1D, 2D, and 3D frameworks. researchgate.net |

| Additional Functional Groups (-NH₂) | Can participate in secondary coordination or form hydrogen bonds to stabilize the framework. | Amino-functionalized ligands are used to create novel MOFs. frontiersin.org |

Influence of Substituents on Supramolecular Architecture

The introduction of substituents onto the pyrimidine ring or modification of the carboxylic acid group of this compound can lead to significant variations in the supramolecular assembly. These changes can range from subtle alterations in bond angles and distances within the primary hydrogen-bonded motifs to the formation of entirely new extended networks. The nature of the substituent, whether it is electron-donating or electron-withdrawing, bulky or compact, or capable of participating in additional non-covalent interactions, is a determining factor in the final crystal structure.

Detailed research findings from crystallographic studies on analogous aminopyrimidine systems reveal several key trends in how substituents direct the supramolecular architecture. While direct studies on a comprehensive series of this compound derivatives are limited, valuable insights can be drawn from closely related structures.

Electron-donating and Electron-withdrawing Groups:

The electronic nature of a substituent can modulate the acidity of the carboxylic acid and the basicity of the pyrimidine nitrogen atoms, thereby influencing the strength and geometry of the primary R22(8) hydrogen-bonding motif. For instance, an electron-withdrawing group on the pyrimidine ring can increase the acidity of the N-H protons of the amino group, potentially leading to stronger or more directional hydrogen bonds. Conversely, electron-donating groups can enhance the basicity of the ring nitrogens, making them better hydrogen bond acceptors.

Steric Hindrance:

Bulky substituents can introduce steric hindrance that may disrupt or alter the preferred hydrogen-bonding patterns. For example, a large group adjacent to the carboxylic acid or amino group could sterically hinder the formation of the typical planar R22(8) dimer, forcing the molecules to adopt alternative, less common synthons or leading to a more three-dimensional and complex hydrogen-bonding network.

Additional Functional Groups:

Substituents that can themselves participate in hydrogen bonding (e.g., hydroxyl, amido groups) or other specific non-covalent interactions (e.g., halogens for halogen bonding) can introduce new supramolecular synthons and extend the dimensionality of the crystal packing. The interplay between the primary aminopyrimidine-carboxylic acid synthon and these secondary interactions often results in intricate and novel supramolecular architectures. For example, a hydroxyl substituent could lead to the formation of catemeric chains or layered structures through O-H···O or O-H···N interactions.

The following table summarizes hypothetical yet plausible effects of different classes of substituents on the supramolecular architecture of this compound, based on established principles of crystal engineering and observations from related systems.

| Substituent Type | Position of Substitution | Potential Influence on Supramolecular Architecture | Expected Predominant Synthons |

| Small Alkyl (e.g., -CH3) | Pyrimidine Ring | Minor steric influence; may affect crystal packing density. | R22(8) dimer |

| Halogen (e.g., -Cl, -Br) | Pyrimidine Ring | Can introduce C-H···X or N-H···X hydrogen bonds and halogen bonds (X···N, X···O), leading to extended networks. | R22(8) dimer, Halogen-bonded chains/sheets |

| Hydroxyl (-OH) | Pyrimidine Ring | Can act as both hydrogen bond donor and acceptor, leading to the formation of chains or layers through O-H···N or O-H···O interactions. | R22(8) dimer, catemeric O-H···N chains |

| Nitro (-NO2) | Pyrimidine Ring | Strong electron-withdrawing group; can participate in N-O···H-C interactions and influence the strength of primary hydrogen bonds. | R22(8) dimer, potential for layered structures through weak interactions. |

| Amino (-NH2) | Pyrimidine Ring | Additional hydrogen bond donor; can lead to the formation of 2D or 3D networks through N-H···N or N-H···O bonds. | R22(8) dimer, extended N-H···N networks |

It is important to note that the final supramolecular structure is a result of a delicate balance of various attractive and repulsive forces, and the prediction of crystal structures remains a significant challenge in crystal engineering. Experimental crystallographic data is indispensable for the definitive characterization of the supramolecular architectures of substituted this compound derivatives.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations

Quantum chemical investigations are fundamental in elucidating the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, these methods can predict a wide range of properties, from electronic structure to vibrational frequencies.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is pivotal in determining its chemical reactivity. Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the electron-donating and electron-accepting capabilities of a molecule.

For pyrimidine (B1678525) derivatives, the HOMO is often localized on the electron-rich amino group and the pyrimidine ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the pyrimidine ring, particularly on the carbon and nitrogen atoms, suggesting these are the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

| Parameter | Predicted Value/Characteristic |

|---|---|

| HOMO Energy | Relatively high, indicating good electron-donating ability. |

| LUMO Energy | Relatively low, indicating good electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Moderate, suggesting a balance of stability and reactivity. |

| HOMO Localization | Primarily on the amino group and pyrimidine ring. |

| LUMO Localization | Distributed across the pyrimidine ring and carboxylic acid group. |

Spectroscopic Property Predictions and Vibrational Analysis (FTIR, Raman, UV-Vis, NMR)

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

FTIR and Raman Spectroscopy: Vibrational analysis based on Density Functional Theory (DFT) calculations can predict the infrared (FTIR) and Raman spectra of a molecule. For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C=O stretching of the carboxylic acid, and various C-N and C-C stretching and bending modes within the pyrimidine ring. The predicted frequencies can be correlated with experimental spectra to confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. The electronic transitions, typically from HOMO to LUMO or other nearby orbitals, determine the absorption wavelengths. For aminopyrimidine derivatives, π → π* transitions are common, leading to absorption in the UV region. The specific substitution pattern of this compound is expected to influence the exact position of the absorption maxima.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are frequently employed to predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning signals in experimental NMR spectra and confirming the molecular structure. For the title compound, distinct signals would be expected for the methyl protons, the amino protons, the pyrimidine ring proton, and the carboxylic acid proton, as well as for the various carbon atoms in the molecule.

| Spectroscopic Technique | Predicted Key Features |

|---|---|

| FTIR (cm⁻¹) | N-H stretching (~3300-3500), C=O stretching (~1700-1750), C=N and C=C stretching (~1500-1650), O-H stretching (broad, ~2500-3300). |

| Raman (cm⁻¹) | Symmetric stretching modes of the pyrimidine ring, C-CH₃ stretching. |

| UV-Vis (nm) | Strong absorption in the UV region due to π → π* transitions. |

| ¹H NMR (ppm) | Signals for methyl protons, amino protons, pyrimidine ring proton, and carboxylic acid proton. |

| ¹³C NMR (ppm) | Distinct signals for the methyl carbon, pyrimidine ring carbons, and the carboxyl carbon. |

Conformational Analysis and Tautomerism

The presence of the amino and carboxylic acid groups on the pyrimidine ring introduces the possibility of different conformations and tautomeric forms.

Conformational Analysis: The orientation of the carboxylic acid group relative to the pyrimidine ring can lead to different conformers. Computational studies can determine the relative energies of these conformers to identify the most stable structure. Intramolecular hydrogen bonding between the carboxylic acid group and a nitrogen atom in the pyrimidine ring could play a significant role in stabilizing certain conformations.

Tautomerism: Aminopyrimidine derivatives can exist in different tautomeric forms, such as the amino-imino tautomerism. nih.gov Similarly, the presence of the carboxylic acid group could lead to keto-enol type tautomerism, although this is generally less favorable for carboxylic acids. askfilo.com Quantum chemical calculations are essential for determining the relative stabilities of these tautomers in the gas phase and in different solvents. For many aminopyrimidine systems, the amino tautomer is found to be the most stable.

Intermolecular Interaction Analysis

The way molecules pack in a crystal is governed by intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of the solid state.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. iucr.orgnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

| Interaction Type | Predicted Contribution | Description |

|---|---|---|

| O···H / H···O | High | Corresponds to strong O-H···N and N-H···O hydrogen bonds. |

| N···H / H···N | High | Represents N-H···N hydrogen bonds between amino groups and pyrimidine nitrogens. |

| H···H | Significant | Represents van der Waals interactions between hydrogen atoms. |

| C···H / H···C | Moderate | Indicative of weaker C-H···π and other van der Waals contacts. |

Energy Framework Calculations

Energy framework calculations provide a quantitative measure of the strength of intermolecular interactions within a crystal. mdpi.com This method calculates the interaction energies between a central molecule and its neighbors, separating them into electrostatic, polarization, dispersion, and repulsion components. The results are visualized as cylinders connecting the centroids of interacting molecules, with the thickness of the cylinders proportional to the interaction energy.

Reaction Mechanism Modeling

A thorough search of scientific databases and computational chemistry literature did not yield specific studies modeling the reaction mechanisms of this compound. Such research would typically involve using quantum chemical calculations to map the potential energy surface of a reaction, identifying transition states, intermediates, and determining activation energies. This information is crucial for understanding reaction kinetics and optimizing synthetic routes. While general principles of pyrimidine chemistry are well-established, detailed mechanistic insights for this particular molecule remain an area for future investigation.

Prediction of Material Properties (e.g., Non-linear Optical Properties)

Similarly, specific computational predictions of the material properties for this compound, particularly its non-linear optical (NLO) properties, are not found in the reviewed literature. NLO properties are significant for applications in optoelectronics and photonics. Computational studies in this area typically calculate key parameters like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to assess a molecule's potential as an NLO material.

While studies on other pyrimidine derivatives have shown that the pyrimidine ring can be a component of effective NLO materials, these findings cannot be directly extrapolated to this compound without a dedicated computational analysis. rsc.orgnih.gov The specific arrangement of the amino, methyl, and carboxylic acid groups on the pyrimidine ring will uniquely influence its electronic structure and, consequently, its NLO response. Future theoretical studies would be required to quantify these properties and evaluate its potential for material applications.

Advanced Applications in Materials Science and Organic Synthesis Non Biological

Role as a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of the amino and carboxylic acid groups, coupled with the stability of the pyrimidine (B1678525) ring, makes 6-Amino-2-methylpyrimidine-4-carboxylic acid a valuable scaffold for the construction of intricate molecular architectures. Its utility is particularly evident in multicomponent reactions and the synthesis of fused heterocyclic systems.

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, are a cornerstone of modern organic synthesis due to their efficiency and atom economy. Pyrimidine derivatives are frequently employed in MCRs to generate structurally diverse and complex molecules. For instance, the Biginelli reaction, a classic MCR, utilizes a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. While not a direct reactant in the classical Biginelli reaction, the amino and carboxylic acid functionalities of this compound can be leveraged in modified MCRs to access a wide array of heterocyclic compounds.

Furthermore, this pyrimidine derivative is an excellent precursor for the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with other rings. These fused systems are of great interest due to their unique electronic and photophysical properties. For example, cyclocondensation reactions involving the amino and carboxylic acid groups can lead to the formation of pyrimido[4,5-d]pyrimidines, pyrido[2,3-d]pyrimidines, and other related polycyclic aromatic systems. nih.govnih.govrsc.org The synthesis of these fused heterocycles often involves the reaction of the aminopyrimidine with bifunctional electrophiles. The resulting fused systems have potential applications in various areas of materials science.

The versatility of this compound as a building block is summarized in the table below:

| Reaction Type | Reactants | Product Class | Potential Applications |

| Multicomponent Reactions | Aldehydes, active methylene (B1212753) compounds | Highly substituted pyridines and pyrimidines | Organic electronics, functional dyes |

| Cyclocondensation | Bifunctional electrophiles (e.g., β-ketoesters, malononitrile) | Fused pyrimidines (e.g., pyrimido[4,5-d]pyrimidines) | Luminescent materials, sensors |

| Amide Coupling | Amines, alcohols | Amide and ester derivatives | Precursors for polymers and functional materials |

Development of Functional Materials (Excluding Biological Applications)

The unique electronic and structural features of the pyrimidine ring make this compound a promising candidate for the development of novel functional materials with applications in electronics and optics.

Organic Dyes and Pigments: The pyrimidine core can act as an electron-accepting unit in push-pull chromophores, which are essential components of organic dyes. By strategically modifying the amino and carboxylic acid groups with electron-donating moieties, it is possible to tune the absorption and emission properties of the resulting molecules, leading to the development of new colorants for various applications. rsc.org

Liquid Crystals: The rigid, planar structure of the pyrimidine ring is a desirable feature in the design of liquid crystalline materials. Molecules incorporating the pyrimidine scaffold can exhibit mesomorphic behavior, forming ordered phases between the solid and isotropic liquid states. The ability to form hydrogen bonds through the amino and carboxylic acid groups can further influence the self-assembly and liquid crystalline properties of these materials. researchgate.netresearchgate.net Research into pyrimidine-based liquid crystals is an active area, with potential applications in display technologies and optical switching devices.

Organic Electronic Materials: The electron-deficient nature of the pyrimidine ring makes it an attractive component for n-type organic semiconductors. researchgate.net These materials are crucial for the fabrication of organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This compound can serve as a starting material for the synthesis of more complex pyrimidine-containing molecules with tailored electronic properties for these applications.

A summary of potential functional materials derived from this compound is presented below:

| Material Type | Key Structural Feature | Potential Application |

| Organic Dyes | Extended π-conjugation, push-pull system | Textiles, printing, optical data storage |

| Liquid Crystals | Rigid pyrimidine core, hydrogen bonding | Displays, sensors, optical devices |

| Organic Semiconductors | Electron-deficient pyrimidine ring | Organic field-effect transistors (OFETs), Organic light-emitting diodes (OLEDs) |

Polymer Chemistry and Polymer-Supported Systems

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, allows it to be used as a monomer in the synthesis of polyamides. Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-) in the polymer backbone.

The condensation polymerization of this compound with a suitable comonomer, such as a dicarboxylic acid or a diamine, can lead to the formation of polyamides with the pyrimidine moiety incorporated into the polymer chain. These pyrimidine-containing polyamides may exhibit unique thermal and mechanical properties due to the rigidity and hydrogen-bonding capabilities of the pyrimidine ring. nih.govmdpi.com

Furthermore, this compound can be immobilized onto a polymer support to create functionalized polymers with catalytic or chelating properties. The amino or carboxylic acid group can be used as an anchor to covalently attach the molecule to a pre-formed polymer backbone, such as polystyrene or silica (B1680970) gel. These polymer-supported systems offer the advantage of easy separation and recovery of the active species from the reaction mixture, which is particularly beneficial in catalytic applications.

The potential applications in polymer chemistry are outlined in the following table:

| Application Area | Role of this compound | Resulting Material | Key Features |

| Polyamide Synthesis | Monomer | Pyrimidine-containing polyamide | Enhanced thermal stability, specific mechanical properties |

| Polymer-Supported Catalysis | Ligand immobilized on a polymer support | Heterogeneous catalyst | Recyclability, ease of separation |

| Functional Polymers | Pendant functional group | Chelating resin, reactive polymer | Metal ion sequestration, solid-phase synthesis |

Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound and its derivatives can be aligned with these principles in several ways.

Catalytic Synthesis: The development of efficient catalytic methods for the synthesis of pyrimidine derivatives is a key area of green chemistry research. The use of heterogeneous catalysts, such as nanocatalysts, can simplify product purification and allow for catalyst recycling. bohrium.comnih.govresearchgate.net For example, the synthesis of pyrimidines can be achieved using environmentally benign catalysts under solvent-free or aqueous conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.com The synthesis of various pyrimidine derivatives has been successfully demonstrated using microwave-assisted organic synthesis (MAOS), offering a more sustainable approach.

Multicomponent Reactions: As mentioned earlier, MCRs are inherently green as they increase efficiency and reduce waste by combining multiple synthetic steps into a single operation. The use of this compound as a building block in MCRs contributes to the development of more sustainable synthetic routes to complex molecules. scienceandtechnology.com.vn

The following table summarizes the green chemistry approaches related to this compound:

| Green Chemistry Principle | Application | Benefit |

| Catalysis | Use of reusable heterogeneous catalysts | Reduced waste, simplified work-up |

| Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times, lower energy consumption |

| Atom Economy | Multicomponent reactions | Fewer synthetic steps, less waste |

| Safer Solvents | Synthesis in water or solvent-free conditions | Reduced use of hazardous organic solvents |

Precursors for Advanced Catalysts (Beyond Coordination Compounds in Section 3)

Beyond its role in forming simple coordination compounds, this compound can serve as a precursor for the synthesis of more sophisticated catalytic systems.

Organocatalysts: Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major area of research. The amino and carboxylic acid functionalities of the subject compound can be modified to create chiral organocatalysts for asymmetric synthesis. For example, the amino group can be derivatized to form a chiral amine or amide, which can then act as a catalyst in various organic transformations.

Nanocatalyst Precursors: The compound can be used as an organic ligand to stabilize and control the growth of metal nanoparticles during their synthesis. The resulting pyrimidine-capped nanoparticles can exhibit enhanced catalytic activity and stability. For instance, it can be used in the preparation of metal oxide nanocatalysts for the synthesis of other heterocyclic compounds. bohrium.comnih.gov

The potential roles in advanced catalysis are highlighted below:

| Catalyst Type | Role of this compound | Example Application |

| Organocatalyst | Chiral scaffold after modification | Asymmetric aldol (B89426) or Michael reactions |

| Nanocatalyst | Capping agent or precursor for support | Cross-coupling reactions, reduction of nitroaromatics |

| Hybrid Catalyst | Organic component of an organic-inorganic hybrid material | Photocatalysis, selective oxidation |

Q & A

Q. What are the established synthetic routes for 6-amino-2-methylpyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated pyrimidine intermediates. A common approach includes:

Acylation : Reacting thiazole derivatives with amines under basic conditions (e.g., NaOH/K₂CO₃) in polar aprotic solvents like DMSO .

Carboxylation : Introducing the carboxylic acid group via nucleophilic substitution or oxidation of methyl/ethyl esters .

Yield optimization requires precise temperature control (60–80°C) and catalyst selection (e.g., Pd-based catalysts for cross-coupling reactions) . Contamination by side products (e.g., 6-chloro derivatives) can reduce purity; column chromatography or recrystallization in ethanol/water mixtures is recommended for purification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns on the pyrimidine ring. The amino group at position 6 shows a singlet at δ 6.8–7.2 ppm, while the methyl group at position 2 appears as a triplet at δ 2.3–2.5 ppm .

- FT-IR : Carboxylic acid O-H stretches (2500–3300 cm⁻¹) and C=O stretches (1680–1720 cm⁻¹) validate functional groups .

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 167.06 (C₇H₇N₃O₂⁺) confirm the molecular formula .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Solid State : Stable at –20°C in amber vials under inert gas (Ar/N₂) for >12 months. Degradation occurs via hydrolysis of the carboxylic acid group in humid environments (>60% RH) .

- Solution Phase : Store in DMSO at –80°C for ≤6 months. Avoid aqueous buffers (pH < 3 or >9) to prevent ring-opening reactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model charge distribution. The C4 carboxylic acid group exhibits high electrophilicity (Mulliken charge: –0.42), making it reactive toward amines/thiols .

- MD Simulations : Simulate solvent effects (e.g., water vs. DMF) to predict reaction pathways. Polar solvents stabilize transition states, reducing activation energy by 15–20% .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor agonism)?

- Methodological Answer :

- Target-Specific Assays : Use isoform-selective enzymes (e.g., COX-2 over COX-1) to isolate mechanisms. For example, IC₅₀ values < 10 μM against bacterial dihydrofolate reductase suggest competitive inhibition .

- Structural Analog Comparison :

| Compound | Substitution | Activity Profile |

|---|---|---|

| 6-Amino-2-methyl derivative | Methyl at C2 | Selective kinase inhibition |

| 6-Cyclobutylmethyl derivative | Cyclobutyl at C6 | Enhanced receptor binding |

| Data from analogs indicate steric effects at C2/C6 modulate target specificity . |

Q. How to design experiments to elucidate the compound’s role in modulating metabolic pathways?

- Methodological Answer :

- Isotopic Labeling : Incorporate ¹³C at the carboxylic acid group to track incorporation into TCA cycle intermediates via LC-MS .

- Gene Knockdown : Use siRNA targeting pyrimidine metabolism enzymes (e.g., DHODH) in cell models. A >50% reduction in metabolite levels confirms pathway involvement .

Q. What analytical approaches validate the compound’s purity when conflicting HPLC/MS data arise?

- Methodological Answer :

- 2D NMR (HSQC/HMBC) : Resolve overlapping peaks from impurities (e.g., 6-amino-4-carboxy isomers) by correlating ¹H-¹³C couplings .

- X-ray Crystallography : Resolve absolute configuration; the methyl group at C2 creates a 120° dihedral angle with the pyrimidine ring, distinguishing it from positional isomers .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

- Methodological Answer : Discrepancies arise from:

- pH Dependency : Solubility in water increases from 2.1 mg/mL (pH 3) to 8.9 mg/mL (pH 7.4) due to carboxylate ion formation .

- Polymorphism : Crystalline vs. amorphous forms exhibit 2–3× differences in DMSO solubility. Use DSC/TGA to identify polymorphic phases .

Structure-Activity Relationship (SAR) Guidance

Q. How do substitutions at C2 and C6 influence biological activity?

- Methodological Answer :

- C2 Methyl Group : Enhances lipophilicity (logP increases by 0.5), improving blood-brain barrier penetration .

- C6 Amino Group : Forms hydrogen bonds with catalytic residues (e.g., in kinases), increasing binding affinity (ΔG = –8.2 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.